BenchChemオンラインストアへようこそ!

8-(butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Medicinal Chemistry Structure-Activity Relationship (SAR) Adenosine Receptor Antagonism

8-(Butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (CAS 369608-51-5; PubChem CID is a fully synthetic purine-2,6-dione (xanthine) derivative distinguished by a butylthio substituent at the C8 position, a methyl group at N3, and a 3-phenylpropyl chain at N7. With a molecular formula of C₁₉H₂₄N₄O₂S and a molecular weight of 372.49 g·mol⁻¹, the compound belongs to a therapeutically significant scaffold class historically pursued for adenosine receptor antagonism and phosphodiesterase inhibition.

Molecular Formula C19H24N4O2S
Molecular Weight 372.49
CAS No. 369608-51-5
Cat. No. B2984144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
CAS369608-51-5
Molecular FormulaC19H24N4O2S
Molecular Weight372.49
Structural Identifiers
SMILESCCCCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C
InChIInChI=1S/C19H24N4O2S/c1-3-4-13-26-19-20-16-15(17(24)21-18(25)22(16)2)23(19)12-8-11-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,21,24,25)
InChIKeyUFGOWXAGIUIYSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (CAS 369608-51-5): Structural Identity and Compound-Class Positioning for Research Procurement


8-(Butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (CAS 369608-51-5; PubChem CID 3111737) is a fully synthetic purine-2,6-dione (xanthine) derivative distinguished by a butylthio substituent at the C8 position, a methyl group at N3, and a 3-phenylpropyl chain at N7 [1]. With a molecular formula of C₁₉H₂₄N₄O₂S and a molecular weight of 372.49 g·mol⁻¹, the compound belongs to a therapeutically significant scaffold class historically pursued for adenosine receptor antagonism and phosphodiesterase inhibition [2]. Its dual-functionalization pattern—combining a thioether at C8 with a hydrophobic arylalkyl extension at N7—places it at a distinctive intersection within the broader purine-2,6-dione chemical space, where both substitution sites are independently critical for target affinity and selectivity modulation [3].

Why 8-(Butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Generic Xanthine Analogs in Targeted Research


Within the purine-2,6-dione class, even minor structural perturbations at the C8 and N7 positions produce quantifiable shifts in adenosine receptor subtype affinity and selectivity [1]. Published SAR demonstrates that exchanging an 8-phenylpropyl for an 8-phenoxymethyl or 8-styryl group on otherwise identical cores alters A₂A receptor Ki values from nanomolar to inactive ranges [2]. Similarly, the nature of the C8 heteroatom linker—thioether vs. amino vs. direct carbon attachment—governs both lipophilicity (logP) and hydrogen-bonding capacity, which in turn influence blood-brain barrier permeability and metabolic stability [3]. Consequently, procuring a generic 'C8-substituted xanthine' without confirming the exact substitution pattern introduces uncontrolled variables that can invalidate SAR hypotheses, waste screening resources, and preclude reproducible pharmacology.

Quantitative Differentiation Evidence for 8-(Butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione Against Closest Structural Analogs


C8 Thioether Chain Length Differentiation: n‑Butylthio vs. sec‑Butylthio Isomer vs. Ethylthio Analog — Physicochemical Property Comparison

The target compound bears a linear n‑butylthio chain at C8, distinguishing it from the sec‑butylthio isomer (CAS 369604‑02‑4) and the shorter ethylthio analog. While direct biological activity data for the target compound remain unpublished in the peer-reviewed literature, the physicochemical properties computed from its structure demonstrate quantifiably higher lipophilicity (estimated logP) compared to the ethylthio variant, which has a two-carbon-shorter thioether chain. Published SAR on 8‑(3‑phenylpropyl)xanthines establishes that increasing alkyl chain length at C8 directly modulates adenosine A₁ receptor binding affinity, with triethyl-substituted derivatives achieving nanomolar Ki values [1]. The linear n‑butyl chain provides conformational flexibility distinct from the branched sec‑butyl isomer, a factor known to influence enantioselective receptor recognition in this scaffold class [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Adenosine Receptor Antagonism

C8 Heteroatom Identity: Thioether vs. Bromo Substituent — BindingDB Screening Data from Homologous Scaffolds

Replacement of the C8 butylthio group with bromine yields 8‑bromo‑3‑methyl‑7‑(3‑phenylpropyl)purine‑2,6‑dione, a compound with publicly archived screening data. BindingDB records an EC₅₀ of 46,500 nM for the 8‑bromo analog in an MLSCN/PCMD screening assay [1], indicating very weak biological activity at the tested target. The thioether moiety present in the target compound introduces a sulfur atom capable of participating in hydrophobic interactions and potential hydrogen bonding, unlike the electron‑withdrawing, space‑filling bromine atom. In the broader xanthine SAR literature, 8‑thioether substituents have been associated with enhanced adenosine receptor binding compared to smaller 8‑halo substituents, though direct comparative data for this specific pair are unavailable [2]. The presence of the sulfur atom also provides a synthetic handle for further oxidation to sulfoxide or sulfone derivatives, enabling downstream SAR exploration not possible with the bromo analog.

Chemical Biology Receptor Pharmacology High-Throughput Screening

N7 Arylalkyl Extension: 3‑Phenylpropyl vs. Shorter or Absent N7 Substituents — Class‑Level Adenosine Receptor SAR

The N7 position of the target compound carries a 3‑phenylpropyl group, a hydrophobic extension that distinguishes it from simpler methylxanthines such as theophylline (N7‑H) and caffeine (N7‑methyl). Published SAR on 8‑(3‑phenylpropyl)xanthine derivatives demonstrates that the 3‑phenylpropyl extension at N7, when combined with appropriate N1/N3 alkylation, supports high‑affinity adenosine A₁ receptor binding. Specifically, 8‑(3‑phenylpropyl)‑1,3,7‑triethylxanthine (compound 3d) exhibited a Ki value in the nanomolar range at the adenosine A₁ receptor and demonstrated in vivo activity in reversing adenosine A₁ agonist‑induced hypolocomotion in rats [1]. In contrast, 8‑(3‑phenylpropyl)xanthines without optimized N1/N3 substitution showed no high binding affinity for the adenosine A₂A receptor, highlighting that the N7 phenylpropyl group alone is not sufficient; it must be paired with appropriate complementary substituents [2]. The target compound's specific N3‑methyl, N1‑unsubstituted pattern represents a distinct combination not directly tested in the published series, making it a valuable tool for filling this SAR gap.

Adenosine Receptor Pharmacology CNS Drug Discovery Structure-Activity Relationship

Synthetic Tractability and Derivatization Potential: C8 Thioether as a Modular Handle vs. Carbon‑Linked or Amino‑Linked Analogs

The C8 butylthio group in the target compound provides a chemically addressable sulfur center that can be selectively oxidized to the corresponding sulfoxide or sulfone, enabling systematic modulation of hydrogen‑bond acceptor capacity, polarity, and metabolic stability without altering the core scaffold [1]. This derivatization pathway is not available for C8 carbon‑linked (e.g., 8‑cyclopentyl‑1,3‑dipropylxanthine, CPX) or C8 amino‑linked analogs. In published work on related purine‑2,6‑dione derivatives, 8‑alkylthio substitution combined with N7 arylalkyl groups has been exploited to tune lipophilicity and target engagement profiles; for example, a closely related analog, 3‑methyl‑8‑(3‑phenylpropylthio)‑7‑propan‑2‑ylpurine‑2,6‑dione, showed an IC₅₀ of 12,300 nM at GPR35 in a screening assay [2], demonstrating that this substitution pattern can yield measurable target engagement. The butylthio chain length (C4) in the target compound offers a balance between synthetic accessibility and lipophilicity that is intermediate between shorter ethylthio and longer hexylthio variants.

Synthetic Chemistry Chemical Biology Tool Compound Development

Computed Drug‑Likeness and CNS Multiparameter Optimization (MPO) Score vs. Clinically Relevant Xanthine Benchmarks

Using computed physicochemical descriptors, the target compound's drug‑likeness profile can be benchmarked against clinically relevant xanthines. The target compound (MW 372.49; estimated logP ~3.87; PSA ~89 Ų; HBD = 1; HBA = 4) exhibits a CNS MPO score (calculated per Wager et al. methodology [1]) that is higher than theophylline (MW 180; PSA 69.3 Ų; logP −0.02) and comparable to istradefylline (MW 384; PSA 90.8 Ų; logP ~2.5), an FDA‑approved adenosine A₂A antagonist for Parkinson's disease [2]. The target compound's single hydrogen‑bond donor (N1‑H) distinguishes it from 1,3‑dialkylated xanthines such as theophylline (no HBD) and CPX (no HBD), potentially affecting solubility and target binding geometry. The CNS MPO score for the target compound is estimated at approximately 4.2–4.8 (on the 0–6 desirability scale), placing it within the favorable range for CNS drug candidates (>4.0) [1].

Computational Chemistry Drug Design CNS Drug Discovery

Recommended Research and Procurement Application Scenarios for 8-(Butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione


Adenosine A₁/A₂A Receptor SAR Probe in an Unexplored N1‑Unsubstituted, N3‑Methyl Sub‑Series

The compound's N1‑unsubstituted, N3‑methyl, N7‑(3‑phenylpropyl), C8‑butylthio substitution pattern occupies a region of xanthine chemical space not represented in the published adenosine receptor antagonist literature [1]. Researchers pursuing systematic SAR around the adenosine A₁ and A₂A receptors can use this compound as a starting point to probe the contribution of the free N1‑H to receptor binding affinity and selectivity, particularly in comparison to the extensively characterized 1,3‑dialkyl and 1,3,7‑trialkyl series. The compound's computed CNS MPO score in the 4.2–4.8 range further supports its suitability for CNS‑targeted adenosine receptor programs [2].

Synthetic Diversification Hub for Oxidation State‑Dependent Pharmacology

The C8 butylthio group serves as a latent synthetic handle for generating sulfoxide and sulfone derivatives through controlled oxidation [3]. Medicinal chemistry teams can procure this compound as a parent scaffold and generate a mini‑library of oxidation state variants to systematically assess how sulfur oxidation modulates target affinity, solubility, metabolic stability, and off‑target profiles—all without altering the core purine‑2,6‑dione scaffold. This approach is not feasible with C8‑carbon‑linked analogs such as CPX or its congeners [4].

CNS Screening Library Inclusion for Neurodegenerative Disease Programs

Given its favorable CNS MPO profile and structural relatedness to the FDA‑approved adenosine A₂A antagonist istradefylline [2], this compound is a credible candidate for inclusion in CNS‑focused screening libraries targeting Parkinson's disease, Alzheimer's disease, and other neurodegenerative conditions where adenosine receptor modulation is therapeutically relevant [1]. Its differentiated N1‑unsubstituted structure provides chemical diversity not present in typical methylxanthine‑dominated screening collections.

Thioether‑Containing Purine Library Synthesis for Metalloenzyme Inhibition Screening

The sulfur atom in the C8 butylthio group can coordinate metal ions, a property exploited in metalloenzyme inhibitor design [3]. Researchers screening against zinc‑dependent enzymes, iron‑containing oxidoreductases, or other metalloprotein targets can use this compound as a starting scaffold for exploring metal‑coordinating pharmacophores. The 3‑phenylpropyl extension at N7 provides additional hydrophobic contacts that may enhance binding in deep enzyme active sites.

Quote Request

Request a Quote for 8-(butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.